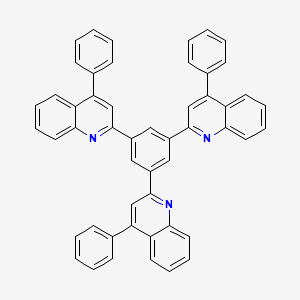
1,3,5-Tris(4-phenylquinolin-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(4-phenylquinolin-2-yl)benzene is a complex organic compound characterized by its unique structure, which includes three phenylquinoline groups attached to a central benzene ring
准备方法
The synthesis of 1,3,5-Tris(4-phenylquinolin-2-yl)benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives of phenylquinoline are coupled with a tris-bromo benzene precursor under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques may pave the way for more efficient production methods in the future.
化学反应分析
1,3,5-Tris(4-phenylquinolin-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the phenylquinoline groups or the central benzene ring.
科学研究应用
1,3,5-Tris(4-phenylquinolin-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
作用机制
The mechanism of action of 1,3,5-Tris(4-phenylquinolin-2-yl)benzene largely depends on its specific application. In photochemical applications, the compound’s unique electronic structure allows it to absorb and emit light efficiently, making it useful in OLEDs and other optoelectronic devices. In biological systems, its mechanism of action may involve interactions with DNA or proteins, leading to the modulation of cellular processes .
相似化合物的比较
1,3,5-Tris(4-phenylquinolin-2-yl)benzene can be compared to other trisubstituted benzene derivatives, such as:
1,3,5-Tris(4-hydroxyphenyl)benzene: Known for its applications in supramolecular chemistry and materials science.
1,3,5-Tris(phenylethynyl)benzene: Used in the synthesis of light-emitting materials and non-linear optical materials.
1,3,5-Tris(4-aminophenyl)benzene: Studied for its electrochemical properties and potential use in sensors.
The uniqueness of this compound lies in its combination of phenylquinoline groups, which impart distinct photophysical and electronic properties, making it particularly valuable in the field of organic electronics.
属性
分子式 |
C51H33N3 |
|---|---|
分子量 |
687.8 g/mol |
IUPAC 名称 |
2-[3,5-bis(4-phenylquinolin-2-yl)phenyl]-4-phenylquinoline |
InChI |
InChI=1S/C51H33N3/c1-4-16-34(17-5-1)43-31-49(52-46-25-13-10-22-40(43)46)37-28-38(50-32-44(35-18-6-2-7-19-35)41-23-11-14-26-47(41)53-50)30-39(29-37)51-33-45(36-20-8-3-9-21-36)42-24-12-15-27-48(42)54-51/h1-33H |
InChI 键 |
YZCWKMLLWOUBAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC(=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7)C8=NC9=CC=CC=C9C(=C8)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
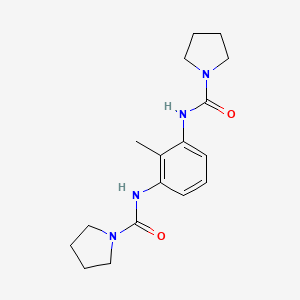
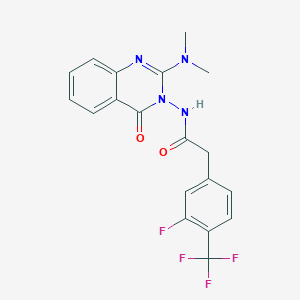
![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)

![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)
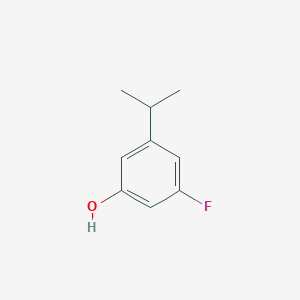
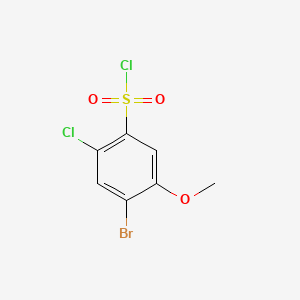

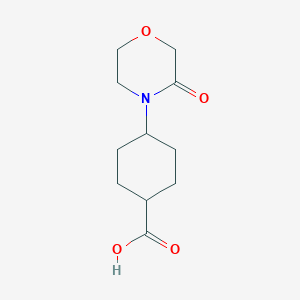

![3,5-Dibromo-2-[(3,4-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13939030.png)
![2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole](/img/structure/B13939049.png)
![N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide](/img/structure/B13939050.png)
